3,5-Bis(trifluoroethoxy) Substitution Confers 5-Fold Greater GR Agonist Potency Than 4-Methoxy Analog
In a cellular functional assay measuring suppression of IL-1-induced IL-6 production in HFF cells, 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid (reported as Compound 21 in US Patent 6,849,762 B2) exhibited an IC50 of 27 nM for glucocorticoid receptor (GR) agonist activity, representing a 5.4-fold increase in potency compared to the structurally related 4-methoxy-substituted analog (Compound 23) which yielded an IC50 of 145 nM under identical assay conditions [1][2]. This direct head-to-head comparison within the same patent disclosure isolates the contribution of the 3,5-bis(trifluoroethoxy) substitution pattern to GR engagement.
| Evidence Dimension | Glucocorticoid receptor (GR) agonist functional potency |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 4-Methoxy-substituted analog (Compound 23) with IC50 = 145 nM |
| Quantified Difference | 5.4-fold higher potency (145 / 27 = 5.37-fold difference) |
| Conditions | HFF cells; suppression of IL-1-induced IL-6 production |
Why This Matters
This 5.4-fold potency difference demonstrates that the 3,5-bis(trifluoroethoxy) substitution pattern is a non-substitutable determinant of GR functional activity, directly impacting compound selection for GR modulator screening campaigns.
- [1] Fabian, K., Enke, S., Tilly, H. (Merck Patent GmbH). Process for preparing a trifluoroethoxy-substituted benzoic acid. US Patent 6,849,762 B2. Columns 6-8, Compound 21 and Compound 23 data. February 1, 2005. View Source
- [2] BindingDB Entry BDBM50041816 (CHEMBL3358944). Glucocorticoid receptor agonist activity data for 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivative. Accessed 2026. View Source
